Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-7-12-10-11-5-8-13-9-6-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLGQTNSANAYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Aminotetrahydropyran
This intermediate is prepared by hydrogenation and reduction of hydrazine derivatives of tetrahydropyran under catalytic conditions.
| Parameter | Details |
|---|---|
| Starting Material | 4-Hydrazinotetrahydropyran hydrochloride (purity 99%) |
| Catalyst | 5% Palladium on carbon (Pd/C), 0.7 mmol Pd per 30 g substrate |
| Solvent | Ethanol (150 mL) |
| Reaction Conditions | 75°C, hydrogen atmosphere (0.1 MPa), 24 hours |
| Yield | 72% reaction yield; 65% isolation yield of 4-aminotetrahydropyran hydrochloride (98% purity) |
| Workup | Filtration, concentration under reduced pressure, crystallization |
An alternative catalytic system uses copper(I) oxide as the catalyst with sodium hydroxide in ethanol:
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) oxide (10 mmol) |
| Base | 1 M NaOH aqueous solution (1.2 mL) |
| Solvent | Ethanol (6.2 mL) |
| Reaction Conditions | 65°C, 1 hour |
| Yield | 50% reaction yield; 45% isolation yield of 4-aminotetrahydropyran hydrochloride (98% purity) |
Industrial Scale Synthesis of 4-Aminotetrahydropyran
For larger scale operations, hydrazine and tetrahydropyranyl-4-methanesulfonate are reacted in ethanol at 75°C:
| Parameter | Details |
|---|---|
| Hydrazine | 5873 g (115 mol), 98% aqueous solution |
| Tetrahydropyranyl-4-methanesulfonate | 2136 g (11.5 mol), 70% purity |
| Solvent | Ethanol (2072 mL) |
| Reaction Time | 4 hours at 75°C |
| Catalyst for hydrogenation | Raney nickel (414.4 g, 4.6 mol Ni) in water |
| Hydrogenation Conditions | 80°C for 2 hours |
| Product | 4-Aminotetrahydropyran in solution |
The product is isolated by filtration of Raney nickel and concentration under reduced pressure.
Coupling to Form this compound
The final step involves the reaction of 4-aminotetrahydropyran with pentyl amine or its derivatives under conditions that facilitate amine substitution or reductive amination. Specific reaction conditions for this step are less frequently detailed in open literature but typically involve:
- Use of suitable solvents such as alcohols or aqueous media
- Catalysts or coupling agents to promote amine bond formation
- Controlled temperature to optimize yield and selectivity
Summary Table of Preparation Methods
| Step | Starting Material | Catalyst | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 4-Hydrazinotetrahydropyran to 4-Aminotetrahydropyran | 4-Hydrazinotetrahydropyran hydrochloride | Pd/C (5%) | Ethanol | 75°C, H2 (0.1 MPa), 24 h | 72 (reaction), 65 (isolation) | High purity product |
| 4-Hydrazinotetrahydropyran reduction (alternative) | 4-Hydrazinotetrahydropyran hydrochloride | Cu2O + NaOH | Ethanol | 65°C, 1 h | 50 (reaction), 45 (isolation) | Lower yield, shorter time |
| Industrial scale synthesis | Hydrazine + tetrahydropyranyl-4-methanesulfonate | Raney Nickel | Ethanol + Water | 75°C, 4 h + 80°C, 2 h hydrogenation | Not specified | Scalable process |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group in pentyl-(tetrahydro-pyran-4-ylmethyl)-amine can act as a nucleophile in alkylation or acylation reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base .
Example Reaction Pathway :
Oxidation Reactions
The tetrahydro-2H-pyran ring’s ether oxygen and the tertiary amine group may undergo oxidation under specific conditions:
-
Amine Oxidation : Tertiary amines like this compound are resistant to oxidation under mild conditions but may form N-oxides when treated with strong oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) .
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Ether Oxidation : The tetrahydro-2H-pyran ring’s oxygen can participate in epoxidation or ring-opening reactions under oxidative stress .
Acid-Base Reactions
The compound’s basicity (pKa ~10–11 for similar amines) allows protonation in acidic media, forming water-soluble ammonium salts. This property is exploited in purification and catalytic applications .
Key Data :
| Reaction Condition | Product | Application |
|---|---|---|
| HCl (aq.) | Hydrochloride salt | Isolation/Purification |
| Trifluoroacetic acid | Triflate salt | Synthetic intermediates |
Multicomponent Reactions
Analogous tertiary amines participate in Petasis and Mannich reactions. For instance:
-
Petasis Reaction : Reacts with aldehydes and boronic acids under photoredox catalysis to form substituted amines. A study using [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ as a photocatalyst achieved 76% yield for a related amine .
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Mannich Reaction : Forms β-amino carbonyl derivatives with ketones and aldehydes in basic media .
Mechanistic Insight :
Photoredox catalysis activates the amine for coupling, while acid/base conditions mediate nucleophilic attack and condensation .
Ring-Opening and Cyclization
The tetrahydro-2H-pyran ring may undergo ring-opening under acidic or reductive conditions:
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Acid-Catalyzed Hydrolysis : Forms diols in aqueous HCl.
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Reductive Ring-Opening : Hydrogenolysis with palladium catalysts yields aliphatic alcohols .
Stability and Compatibility
-
Thermal Stability : Stable under standard laboratory conditions but decomposes above 200°C.
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Solvent Compatibility : Compatible with ethers (e.g., 4-MeTHP), DMF, and ethanol, but incompatible with strong Lewis acids (e.g., AlCl₃) .
Comparative Catalyst Performance :
| Catalyst | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| LDH@PTRMS@NDBD@CuI | Multicomponent synthesis | 96 | |
| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Petasis reaction | 76 |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is being investigated as a potential intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways. For instance, it may serve as a precursor in synthesizing Bcl-2 inhibitors, which are crucial in treating cancers such as chronic lymphocytic leukemia and multiple myeloma .
1.2 Neuropharmacology
Research indicates that compounds with tetrahydropyran moieties can exhibit neuroprotective properties. The amine functional group may contribute to interactions with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
Materials Science Applications
2.1 Coatings and Sealants
this compound has been explored for use in polymer formulations, particularly as a curing agent in epoxy systems. Its incorporation can enhance the mechanical properties and durability of coatings, making it suitable for industrial applications where resistance to environmental degradation is critical .
2.2 Asphalt Additives
In the construction industry, this compound is being evaluated as an additive for asphalt mixtures. Its ability to modify the surface characteristics of aggregates can improve adhesion between asphalt and aggregates, thereby enhancing the longevity and performance of road surfaces .
Chemical Synthesis Applications
3.1 Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis due to its reactive amine group. It can participate in various chemical reactions, including reductive amination and nucleophilic substitutions, making it valuable for synthesizing more complex organic molecules .
3.2 Catalysis
Emerging research suggests that this compound could play a role as a catalyst or catalyst modifier in organic reactions, potentially improving reaction rates and selectivity in synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations
- Aromatic vs. Aliphatic Substituents : Compounds like 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-amine introduce aromatic rings, enabling π-π stacking interactions absent in purely aliphatic derivatives. This could enhance binding affinity in receptor-ligand systems.
- Positional Isomerism : Derivatives with substituents on the pyran ring (e.g., 3-methyltetrahydro-2H-pyran-4-amine in ) demonstrate how steric effects near the amine group can alter reactivity or conformational flexibility .
Biological Activity
Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydropyran ring, which is known for its ability to enhance the bioavailability of compounds. The presence of the pentyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective inhibitor of serotonin and norepinephrine reuptake, similar to other tetrahydropyran derivatives. This mechanism suggests potential applications in treating mood disorders and anxiety.
Target Receptors
- Serotonin Transporter (SERT) : Inhibits serotonin reuptake, increasing serotonin levels in the synaptic cleft.
- Norepinephrine Transporter (NET) : Inhibits norepinephrine reuptake, enhancing norepinephrine signaling.
Antidepressant Effects
Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are often evaluated using the forced swim test (FST) and tail suspension test (TST), which measure behavioral despair.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | SERT and NET inhibition | |
| Neuroprotective | Modulation of neuroinflammatory pathways | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
- Antidepressant Activity : A study involving derivatives similar to this compound demonstrated significant reductions in immobility time in the FST, indicating potential antidepressant effects. The compound's ability to enhance serotonergic and noradrenergic signaling was highlighted as a key factor in its efficacy .
- Neuroprotection : Another investigation assessed the neuroprotective properties of tetrahydropyran derivatives against neuroinflammation. Results indicated that these compounds could reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could protect neuronal health during inflammatory conditions .
- Anticancer Properties : In vitro studies showed that this compound induces apoptosis in various cancer cell lines, including HepG2 liver cancer cells. The compound's action was linked to the modulation of apoptotic pathways involving Bcl-2 family proteins .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary data suggest:
- Absorption : High oral bioavailability due to lipophilic nature.
- Metabolism : Primarily metabolized in the liver, with potential interactions with CYP450 enzymes.
- Half-life : Variable depending on formulation and route of administration.
Q & A
Q. What are the recommended safety protocols for handling Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine in laboratory settings?
Researchers must wear protective eyewear, gloves, lab coats, and masks to avoid skin contact or inhalation. Waste should be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. These protocols align with general guidelines for structurally similar amines like Ethyl-(tetrahydro-pyran-4-yl)-amine .
Q. What synthetic routes are feasible for synthesizing this compound?
Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys or Pistachio) can predict viable pathways. For example, analogous compounds like methyl-(tetrahydro-pyran-4-ylmethyl)-amine are synthesized via multi-step processes involving condensation or alkylation reactions. Computational methods combined with experimental validation (e.g., quantum chemical calculations) help narrow reaction conditions .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For related pyran derivatives, NMR peaks for tetrahydropyran protons typically appear at δ 3.2–4.0 ppm, while alkyl chain protons resonate at δ 1.2–1.8 ppm. Infrared (IR) spectroscopy can confirm secondary amine stretches (~3300 cm) .
Advanced Research Questions
Q. How can computational methods address contradictions in reaction yield data during scale-up?
Integrate reaction path search algorithms (e.g., quantum chemical calculations) with statistical experimental design (e.g., factorial or response surface methodology). This hybrid approach identifies critical variables (e.g., temperature, catalyst loading) and reduces trial-and-error inefficiencies, as demonstrated in reaction optimization frameworks like ICReDD’s computational-experimental feedback loop .
Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo studies?
Systematic pharmacokinetic profiling (e.g., metabolic stability assays) and molecular docking studies can clarify bioavailability or target interactions. For piperidine derivatives like N-phenylpiperidin-4-amine, modifications to the alkyl chain or pyran ring improve metabolic resistance, highlighting the role of structural analogs in mechanistic studies .
Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?
Explore immobilized catalysts (e.g., metal-organic frameworks or polymer-supported reagents) to enhance recyclability and reduce waste. Membrane separation technologies (e.g., nanofiltration) can also purify intermediates efficiently, as applied in fuel engineering and renewable chemical processes .
Q. What advanced statistical methods are suitable for optimizing reaction conditions?
Design of Experiments (DoE) methodologies, such as Plackett-Burman or Box-Behnken designs, minimize experimental runs while quantifying interactions between variables (e.g., solvent polarity, reaction time). These methods have been validated in optimizing TiO-based photocatalysts and polymer synthesis .
Methodological Notes
- Synthesis Optimization : Combine computational reaction prediction (e.g., Reaxys or PubChem data) with DoE to balance accuracy and resource efficiency .
- Data Contradictions : Use multi-technique characterization (e.g., XRD for crystallinity, HPLC for purity) to validate structural and functional properties .
- Safety and Compliance : Adhere to CAS-derived safety guidelines and institutional protocols for amine handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
